molecular formula C9H7N3O2 B1350414 6-(1H-pyrazol-1-yl)nicotinic acid CAS No. 253315-22-9

6-(1H-pyrazol-1-yl)nicotinic acid

Cat. No.: B1350414
CAS No.: 253315-22-9
M. Wt: 189.17 g/mol
InChI Key: QWFKXYLAKWFQLF-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) and Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry

Pyridine and pyrazole are nitrogen-containing heterocyclic compounds that are fundamental building blocks in drug discovery. frontiersin.org The pyridine ring, a six-membered aromatic heterocycle, is a versatile scaffold found in a significant number of FDA-approved drugs. nih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, leading to their use in treatments for cancer, central nervous system disorders, and infectious diseases. nih.govrsc.org In fact, between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a large portion being anticancer agents. nih.govrsc.org

Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. frontiersin.org This is due to its presence in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. frontiersin.orgmdpi.comnih.gov The pyrazole moiety's ability to participate in various biological interactions has spurred its use in the rational design of new therapeutic agents. frontiersin.org

The combination of these two important heterocycles within a single molecule, as seen in 6-(1H-pyrazol-1-yl)nicotinic acid, presents a compelling strategy for the development of novel compounds with potentially enhanced or unique pharmacological profiles. The inherent properties of both the pyridine and pyrazole rings can be leveraged to interact with biological targets more effectively. nih.gov

Overview of Nicotinic Acid Derivatives as Bioactive Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are well-established as important pharmacophores in medicine. researchgate.netchemistryjournal.netresearchgate.net Historically, nicotinic acid has been used to manage high cholesterol levels. chemistryjournal.net Beyond this, its derivatives have shown a broad spectrum of therapeutic potential, including anti-inflammatory, neuroprotective, and antimicrobial activities. researchgate.netchemistryjournal.netnih.gov

The core structure of nicotinic acid, a pyridine ring with a carboxylic acid group at the 3-position, provides a versatile platform for chemical modification. researchgate.net Researchers have synthesized numerous derivatives by altering the substituents on the pyridine ring or by modifying the carboxylic acid group, leading to compounds with improved efficacy and novel biological activities. chemistryjournal.netresearchgate.netnih.gov For instance, some nicotinic acid derivatives have been investigated for their potential in treating Alzheimer's disease, tuberculosis, and various inflammatory conditions. chemistryjournal.netresearchgate.net The incorporation of nicotinic acid into biomaterials is also being explored for its immunomodulatory effects in tissue engineering. nih.gov

The development of new nicotinic acid derivatives remains an active area of research, driven by the desire to create more effective and targeted therapies for a range of diseases. researchgate.netnih.gov

Research Landscape and Rationale for Investigating this compound

The specific compound, this compound, has emerged as a molecule of interest due to the synergistic potential of its pyrazole and nicotinic acid components. researchgate.net The rationale for its investigation lies in the established biological activities of both parent scaffolds. The pyrazole moiety is known for its diverse pharmacological effects, while the nicotinic acid framework provides a well-recognized bioactive core. frontiersin.orgresearchgate.net

Research into this compound and its derivatives is driven by the prospect of discovering new therapeutic agents with improved properties. For example, the methyl ester of this compound, this compound methyl ester, is utilized as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of new agrochemicals. chemimpex.com The combination of the pyrazole and nicotinic acid structures is being explored for a variety of potential applications, including the development of antihypertensive drugs. alfa-chemistry.com The ongoing synthesis and evaluation of new derivatives, such as those incorporating pyrazole and nicotinic acid hydrazide, further highlight the active research landscape surrounding this chemical scaffold. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFKXYLAKWFQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377054
Record name 6-(1H-pyrazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377054
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253315-22-9
Record name 6-(1H-pyrazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 6 1h Pyrazol 1 Yl Nicotinic Acid and Its Analogs

Established Synthetic Pathways to the 6-(1H-pyrazol-1-yl)nicotinic Acid Core

The construction of the pyrazole-pyridine scaffold can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and Chalcones

A prevalent and effective method for synthesizing the pyrazole (B372694) ring system involves the cyclocondensation reaction between α,β-unsaturated carbonyl compounds, known as chalcones, and hydrazine derivatives. preprints.orglongdom.orgacs.orgnih.govthepharmajournal.com This reaction proceeds through the addition of hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. acs.orgnih.gov

The versatility of this method lies in the ability to introduce a wide variety of substituents onto the resulting pyrazole ring by using different substituted chalcones and hydrazines. nih.gov For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) typically yields an N-unsubstituted pyrazole, while the use of phenylhydrazine (B124118) leads to the formation of an N-phenylpyrazole derivative. acs.orgnih.gov The reaction conditions can be tailored, often involving refluxing in a suitable solvent like ethanol (B145695), sometimes with the addition of an acid or base catalyst to facilitate the reaction. acs.orgthepharmajournal.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis This table is interactive. Users can sort and filter the data.

Starting Materials Reagents Product Type Reference
Chalcone, Hydrazine Hydrate Ethanol, Reflux Pyrazoline acs.org
Chalcone, Phenylhydrazine Ethanol, Reflux N-phenylpyrazoline acs.org
Enynones, Arylhydrazines - Pyrazole derivatives nih.gov
1,5-diphenylpent-1-en-4-yn-3-one, Arylhydrazines - 4,5-dihydro-1H-pyrazoles nih.gov
Chalcone, Hydrazine Hydrate Ethanol, Acetic Acid, Reflux Acetyl hydrazine derivative thepharmajournal.com

Multi-Component Reaction Approaches to Pyrazole-Pyridine Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. preprints.orglongdom.org Several MCRs have been developed for the synthesis of pyrazole and pyrazolo[3,4-b]pyridine derivatives. preprints.orglongdom.orgresearchgate.net

One such approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by ammonium (B1175870) acetate, to afford 1-H-pyrazole derivatives. preprints.orglongdom.org This method can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to yield pyrazolo[3,4-b]pyridine derivatives. preprints.orglongdom.org The use of water as a solvent and the simple experimental procedure make this an environmentally friendly and cost-effective approach. preprints.orglongdom.org Another example is the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo-compounds, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. researchgate.netresearchgate.net

Table 2: Multi-Component Reactions for Pyrazole and Pyrazolo[3,4-b]pyridine Synthesis This table is interactive. Users can sort and filter the data.

Components Catalyst Product Reference
Enaminones, Benzaldehyde, Hydrazine-HCl Ammonium Acetate in Water 1-H-Pyrazole derivatives preprints.orglongdom.org
Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl Cyanoacetate Ammonium Acetate in Water Pyrazolo[3,4-b]pyridine derivatives preprints.orglongdom.org
Aldehydes, 1,3-Dicarbonyls, Diazo-compounds - Polyfunctional pyrazoles researchgate.netresearchgate.net
Alkynes, Nitriles, Titanium Imido Complexes - Multisubstituted pyrazoles nih.gov
(Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile Piperidine in Water Pyrano[2,3-c]pyrazole derivatives mdpi.com

Pyridine (B92270) Ring Construction Methods Relevant to Nicotinic Acid Derivatives

The synthesis of the pyridine ring, the core of nicotinic acid, can be achieved through various methods. While the biosynthesis of the pyridine ring in many natural products originates from nicotinic acid itself, numerous chemical syntheses have been developed. nih.govkyoto-u.ac.jp A general and efficient protocol for synthesizing polysubstituted pyridines involves a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence from propargyl amines and unsaturated carbonyl compounds. researchgate.net

For the specific synthesis of nicotinic acid derivatives, methods often start from a pre-formed pyridine ring that is subsequently functionalized. google.com For example, pure pyridine can be sulfonated with sulfur trioxide in the presence of a mercury catalyst to produce pyridine-3-sulfonic acid. This intermediate is then converted to 3-cyanopyridine, which can be hydrolyzed to yield nicotinic acid or nicotinamide (B372718). google.com

Sonication-Assisted Synthesis of Pyrazole Derivatives

The application of ultrasound irradiation, or sonication, has gained significant traction in organic synthesis as it can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. orientjchem.orgrsc.org The synthesis of pyrazole derivatives has benefited from this technology. researchgate.netorientjchem.org

A simple and efficient method for synthesizing pyrazole derivatives involves the cyclization of a cyanide with hydrazine hydrate under sonication for 1-2 hours. orientjchem.org This approach has been shown to be compatible with various substituents. orientjchem.org Another example is the use of Amberlyst resin under ultrasonic irradiation for the synthesis of pyrazole derivatives, which offers a cost-effective and environmentally friendly alternative with simplified workups and high yields. researchgate.net The use of ultrasound has been reported for the synthesis of various pyrazole-containing heterocyclic systems, such as pyrano[2,3-c]pyrazoles, often in combination with catalysts like ZnO-NiO-Fe3O4 nanocomposites. tandfonline.com

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further modifications can be made to modulate its physicochemical and biological properties. The carboxylic acid moiety is a prime target for such derivatization.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common functional groups in medicinal chemistry. chemimpex.com

Esterification: The conversion of the carboxylic acid to its methyl ester, this compound methyl ester, can be achieved through standard esterification procedures. chemimpex.com A common method involves reacting the nicotinic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid, followed by refluxing the mixture. google.com The resulting ester is a versatile intermediate for further synthetic transformations. chemimpex.com

Amidation: The synthesis of nicotinamide derivatives from nicotinic acid is a crucial transformation. google.com This can be accomplished by first converting the nicotinic acid to its ester and then treating the ester with ammonium hydroxide (B78521) to form the corresponding amide. google.com Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. A general mechanism for amidation involves the activation of the carboxylic acid, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate then undergoes nucleophilic attack by an amine to form the stable amide bond. researchgate.net This methodology has been applied to synthesize a variety of N-(1H-pyrazol-5-yl)nicotinamide derivatives. researchgate.net

Modifications at the Pyrazole Ring System

The pyrazole moiety within the this compound framework offers a prime site for structural diversification. A common strategy involves the introduction of substituents onto the pyrazole ring, which can significantly influence the compound's biological activity and physicochemical properties.

For instance, the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinic acid has been documented. sigmaaldrich.comscbio.cn This modification is achieved by reacting the appropriate precursor with a diketone, leading to the formation of the dimethyl-substituted pyrazole ring. This particular analog is noted for its utility as a biochemical for proteomics research. scbio.cn The presence of methyl groups can enhance lipophilicity and modulate the electronic nature of the pyrazole ring, which are key considerations in drug design. nih.gov

Further extensions of this chemistry have been explored through the synthesis of various 5-phenyl-1H-pyrazole-3-carboxamide derivatives, which have been investigated for their potential as FXIa inhibitors. researchgate.net These synthetic efforts highlight the adaptability of the pyrazole ring to accommodate a range of substituents, thereby enabling the fine-tuning of molecular properties for specific biological targets.

Formation of Hydrazide, Schiff Base, and Thiazolidinone Derivatives

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, leading to the formation of hydrazides, Schiff bases, and thiazolidinones.

Hydrazide Formation: The conversion of the nicotinic acid moiety to a nicotinohydrazide is a key step in creating precursors for further derivatization. This is typically achieved through hydrazinolysis of the corresponding ester. For example, nicotinic acid hydrazides have been synthesized by refluxing the ester derivatives with hydrazine hydrate. mdpi.com These hydrazides serve as important intermediates for creating more complex heterocyclic systems.

Schiff Base Synthesis: The resulting hydrazides are readily condensed with a variety of aldehydes and ketones to form Schiff bases. ekb.egscielo.org.co This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, in a suitable solvent like ethanol. inovatus.es The formation of the imine linkage in Schiff bases introduces a new pharmacophore and provides a platform for further structural elaboration. A wide array of pyrazole-based Schiff bases have been synthesized and characterized, demonstrating the versatility of this synthetic route. ekb.egscielo.org.conih.govresearchgate.net

Thiazolidinone Ring Construction: The Schiff bases derived from nicotinic acid hydrazide can undergo cyclization with thioglycolic acid to yield thiazolidinone derivatives. nih.govmdpi.com This reaction typically involves heating the Schiff base with thioglycolic acid in a solvent like benzene, often with azeotropic removal of water. researchgate.net The formation of the thiazolidin-4-one ring introduces another biologically relevant heterocyclic motif into the molecular structure. The synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides illustrates this strategy. nih.gov

Starting MaterialReagent(s)Product TypeReference(s)
Nicotinic acid esterHydrazine hydrateHydrazide mdpi.com
NicotinohydrazideAldehydes/KetonesSchiff Base ekb.egscielo.org.coinovatus.es
Schiff BaseThioglycolic acidThiazolidinone nih.govmdpi.comresearchgate.net

Synthesis of Metal Complexes with 5-(Pyrazol-1-yl)nicotinic Acid Ligands

While the primary focus is on this compound, the isomeric 5-(pyrazol-1-yl)nicotinic acid and its derivatives also serve as important ligands for the synthesis of metal complexes. The nitrogen atoms of both the pyridine and pyrazole rings, along with the carboxylic acid group, provide multiple coordination sites, making these compounds effective chelators for various metal ions.

The synthesis of metal complexes often involves the reaction of the pyrazolyl-nicotinic acid ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit a range of coordination geometries and nuclearities, from mononuclear species to coordination polymers. researchgate.net For example, copper(I) complexes with a 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine ligand have been synthesized and structurally characterized, revealing insights into the tuning of their emission properties. researchgate.net Similarly, thiazole-bridged dypyrromethene type ligands have shown high selectivity for Zn²⁺, suggesting their potential in sensor applications. rsc.org

Chemical Reactivity Profiles of this compound Scaffolds

The reactivity of this compound derivatives is largely dictated by the interplay of the different functional groups present in the molecule. This section explores the differential reactivity of dinucleophilic centers and the propensity of these scaffolds to undergo cyclization reactions.

Reactivity Differentiation of Dinucleophilic Centers (e.g., in 6-hydrazinonicotinic acid hydrazide)

A key aspect of the chemical reactivity of these scaffolds is the differentiation between multiple nucleophilic sites. A prime example is 6-hydrazinonicotinic acid hydrazide, which possesses two distinct nucleophilic centers: the hydrazine moiety at the 6-position of the pyridine ring and the hydrazide group derived from the carboxylic acid. researchgate.netarkat-usa.org

Studies have shown that the hydrazine group is generally more nucleophilic and reactive towards electrophiles than the hydrazide moiety. This difference in reactivity allows for chemoselective transformations. For instance, the reaction of 6-hydrazinonicotinic acid hydrazide hydrate with various aryl or heteroaryl aldehydes can be controlled to selectively form 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. researchgate.netarkat-usa.org This chemoselectivity is crucial for the controlled synthesis of more complex molecules. However, under certain conditions, such as in reactions with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, both the hydrazine and hydrazide moieties can react, leading to the formation of bis-pyrazolyl pyridine derivatives. arkat-usa.org

Cyclization Reactions Leading to Pyrazolinyl-pyridinohydrazones and Oxadiazole Derivatives

The hydrazone derivatives obtained from this compound precursors are valuable intermediates for the synthesis of various five-membered heterocyclic rings through cyclization reactions. researchgate.netdntb.gov.uascilit.com

Pyrazolinyl-pyridinohydrazones: The 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides can undergo further cyclization reactions. For example, their reaction with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones in ethanol leads to the regioselective formation of pyrazolinyl-pyridinohydrazones in good yields. researchgate.netarkat-usa.org

Oxadiazole Derivatives: The hydrazide functionality can also be utilized to construct 1,3,4-oxadiazole (B1194373) rings. For example, treatment of a 6-[2-(aryl/heteroarylidene)hydrazinyl)]nicotinohydrazide with triethylorthoacetate at reflux results in a [4+1] cyclocondensation reaction to afford the corresponding 2-(5-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridin-2-yl)hydrazone derivative. arkat-usa.org This transformation provides a route to molecules containing both pyridine and oxadiazole rings, which are important pharmacophores. The synthesis of 1,3,4-oxadiazoline derivatives has also been achieved through the cyclization of hydrazones with acetic anhydride. inovatus.es

PrecursorReagentProductReference(s)
6-[(2-(arylidene)hydrazinyl]nicotinohydrazide4-alkoxy-1,1,1-trifluoroalk-3-en-2-onePyrazolinyl-pyridinohydrazone researchgate.netarkat-usa.org
6-[2-(aryl/heteroarylidene)hydrazinyl)]nicotinohydrazideTriethylorthoacetate1,3,4-Oxadiazole derivative arkat-usa.org
HydrazoneAcetic anhydride1,3,4-Oxadiazoline derivative inovatus.es

Advanced Spectroscopic Characterization and Structural Elucidation of 6 1h Pyrazol 1 Yl Nicotinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint for different protons in the structure.

In the case of nicotinic acid derivatives, the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts. For instance, in a study of N-benzyl nicotinamide (B372718), the aromatic protons were observed in the range of δ 7.31-7.88 ppm. nih.gov The protons of the pyrazole ring in various derivatives typically appear at distinct chemical shifts, which can be influenced by the nature and position of substituents. nih.govresearchgate.net

Interactive Table: ¹H NMR Chemical Shifts (ppm) for Protons in Nicotinic Acid and Related Structures

Proton Nicotinic Acid (in D₂O) bmrb.io N-benzyl nicotinamide (in DMSO-d₆) rsc.org 4-(((5-Hydroxy-3-methyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)(phenyl)methyl) amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (in DMSO-d₆) nih.gov
H2 8.927 - -
H4 8.593 - -
H5 7.504 - -
H6 8.235 - -
Ar-H - - 7.31-7.50, 7.86-7.88
NH - - 7.97 (exchangeable with D₂O)
OH - - 9.42 (exchangeable with D₂O)
CH₃ - - 2.17, 2.40, 2.81

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its chemical environment.

For nicotinic acid, the carbon atoms of the pyridine ring and the carboxyl group show characteristic resonances. chemicalbook.comnih.gov In pyrazole derivatives, the carbon signals of the pyrazole ring are also readily identifiable. researchgate.net For example, in a series of pyrazole derivatives, the carbon atoms of the pyrazole ring were observed in the range of δ 114.67-160.08 ppm. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for Nicotinic Acid and a Pyrazole Derivative

Carbon Atom Nicotinic Acid (in D₂O) bmrb.io Azo Dye Ligand with Pyrazole Moiety (in DMSO-d₆) researchgate.net
C2 151.733 -
C3 135.039 -
C4 140.391 -
C5 126.647 -
C6 153.147 -
COOH 176.059 -
Pyrazole Ring Carbons - 114.67-160.08

2D NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule. ipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This information is crucial for assembling molecular fragments and assigning proton resonances. rsc.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, providing unambiguous C-H attachments. rsc.orgipb.pt

These 2D NMR experiments are essential for the complete and unambiguous structural elucidation of complex molecules like 6-(1H-pyrazol-1-yl)nicotinic acid derivatives. rsc.orgipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound and its derivatives, key IR absorption bands include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=N and C=C stretches: Absorptions in the 1400-1650 cm⁻¹ region are indicative of the aromatic pyridine and pyrazole rings. nih.govresearchgate.net

N-H stretch: For derivatives containing N-H bonds, a stretching vibration can be observed around 3200-3500 cm⁻¹. nih.gov

Interactive Table: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Typical Range (cm⁻¹) Observed in Nicotinic Acid researchgate.net Observed in a Pyrazole Derivative nih.gov
O-H (Carboxylic Acid) 2500-3300 (broad) 2808-3071 3410.3 (OH)
C=O (Carboxylic Acid/Amide) 1700-1725 1703-1714 1646.3 (CO)
C=C/C=N (Aromatic) 1400-1650 1594 -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its elemental composition. uni.lu The fragmentation pattern observed in the mass spectrum provides clues about the different structural motifs within the molecule, as weaker bonds tend to break preferentially. For instance, the fragmentation of this compound would likely involve the loss of the carboxyl group (CO₂) and cleavage of the bond connecting the pyrazole and pyridine rings. The analysis of nicotinic acid and its metabolites has been successfully performed using HPLC-MS/MS, demonstrating the utility of this technique for complex biological samples. researchgate.netnih.gov

Interactive Table: Predicted Collision Cross Section (CCS) Values (Ų) for this compound uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 190.06111 137.5
[M+Na]⁺ 212.04305 146.6
[M-H]⁻ 188.04655 139.5
[M+NH₄]⁺ 207.08765 153.8
[M+K]⁺ 228.01699 143.7
[M+H-H₂O]⁺ 172.05109 129.0
[M+HCOO]⁻ 234.05203 158.5
[M+CH₃COO]⁻ 248.06768 177.8
[M+Na-2H]⁻ 210.02850 143.3
[M]⁺ 189.05328 137.2

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For aromatic compounds like this compound, the π-systems of the pyridine and pyrazole rings give rise to characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the solvent and the presence of substituents on the aromatic rings. Studies on related pyrazole-pyridine complexes have shown absorption maxima in the UV region, for example, around 290-294 nm for complexes with various metal ions. researchgate.net This technique is useful for confirming the presence of the aromatic systems and can also be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing. For derivatives of this compound, X-ray diffraction studies have been instrumental in elucidating their molecular conformations and supramolecular architectures. While the crystal structure of the parent this compound is not publicly available, analysis of closely related compounds provides significant insights into the structural characteristics of this class of molecules.

Detailed crystallographic data has been reported for metal complexes and positional isomers, which helps in understanding the conformational preferences and intermolecular interactions that are likely to be present in this compound and its derivatives.

A notable example is the crystal structure of a copper(II) complex derived from the positional isomer, 5-(pyrazol-1-yl)nicotinic acid. The study of this complex, diaquabis[5-(1H-pyrazol-1-yl)pyridine-3-carboxylato]copper(II), reveals how the pyrazolyl and nicotinic acid moieties coordinate with metal ions and organize in the solid state. chemimpex.com

Another relevant structure is that of 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid, which, although differing in the substitution pattern, provides valuable information on the interplay of pyrazole and pyridine rings in forming crystalline solids. The presence of multiple nitrogen atoms and a carboxylic acid group in these molecules leads to the formation of extensive hydrogen bonding networks, which are a dominant feature in their crystal packing.

The key crystallographic parameters for a representative related compound are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for a Copper(II) Complex of 5-(Pyrazol-1-yl)nicotinic Acid chemimpex.com

ParameterValue
Chemical FormulaC₁₈H₁₆CuN₆O₆
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.7918(6)
b (Å)10.8202(8)
c (Å)13.232(1)
α (°)90
β (°)104.493(3)
γ (°)90
Volume (ų)941.46(13)
Z2
Temperature (K)150(2)
Radiation typeMoKα
Wavelength (Å)0.71073

Note: This data is for a Cu(II) complex of 5-(pyrazol-1-yl)nicotinic acid, a positional isomer of the title compound.

While the specific crystallographic details of this compound remain to be reported, the analysis of its derivatives and isomers provides a solid foundation for predicting its solid-state behavior. It is anticipated that its crystal structure would be characterized by a network of hydrogen bonds involving the carboxylic acid and the nitrogen atoms of the pyrazole and pyridine rings, alongside potential π-stacking interactions.

Computational Chemistry and Molecular Modeling of 6 1h Pyrazol 1 Yl Nicotinic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 6-(1H-pyrazol-1-yl)nicotinic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. researchgate.netdergipark.org.tr

One of the most critical aspects of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of nicotinic acid, the HOMO-LUMO gap is a key parameter used to understand the molecule's activity. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. In similar heterocyclic systems, the LUMO is often located on the pyrazole (B372694) and pyridine (B92270) moieties, while the HOMO can be found on the dπ-orbitals of coordinated metals or distributed across the ligand itself. researchgate.net

Other quantum chemical parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactivity. nih.gov

Table 1: Predicted Quantum Chemical Parameters for this compound

ParameterSymbolSignificancePredicted Value Range (based on similar structures)
HOMO EnergyEHOMOElectron-donating ability-6.5 to -7.0 eV
LUMO EnergyELUMOElectron-accepting ability-2.0 to -2.5 eV
Energy GapΔEChemical reactivity, stability4.0 to 5.0 eV
ElectronegativityχPower to attract electrons4.0 to 5.0
Chemical HardnessηResistance to charge transfer2.0 to 2.5
Electrophilicity IndexωPropensity to accept electrons4.5 to 5.0

Note: These values are illustrative and based on DFT calculations for structurally related nicotinic acid and pyrazole derivatives. Actual values would require specific calculations for the title compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps identify the regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net

The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net For this compound, these would be prominent around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyridine and pyrazole rings.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms, especially the acidic proton of the carboxyl group.

The MEP map provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering critical insights into how it will interact with other molecules, including biological receptors.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. dergipark.org.tr It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

The docking process involves placing the ligand, this compound, into the active site of a target protein and evaluating the binding affinity using a scoring function. This function calculates a score, often expressed in kcal/mol, which estimates the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov This methodology has been successfully applied to pyrazole-containing compounds to predict their inhibition of enzymes like cyclooxygenase-2 (COX-2) and to nicotinic acid derivatives targeting various proteins. nih.govresearchgate.net

Potential protein targets for this compound and its derivatives include:

NDM-1 (New Delhi Metallo-beta-lactamase-1): A critical enzyme in antibiotic resistance. Docking studies would explore the ability of the compound to inhibit this enzyme, potentially by coordinating with the zinc ions in its active site. nih.gov

COX-2 (Cyclooxygenase-2): An enzyme involved in inflammation. Many pyrazole-based compounds are known selective COX-2 inhibitors. nih.govresearchgate.net Docking simulations can predict whether the compound fits into the COX-2 active site and interacts with key residues like Arg120 and Tyr355. researchgate.net

JNK, NF-κB, TNF-α: These are key proteins in inflammatory signaling pathways. Docking studies can reveal potential inhibitory interactions, helping to elucidate the anti-inflammatory mechanism of the compound. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with Various Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
NDM-14EYL-7.0 to -9.0His120, His122, Asp124, Cys208
COX-23LN1-8.0 to -10.5Arg120, Tyr355, Ser530, Arg513
TNF-α2AZ5-6.5 to -8.5Tyr59, Tyr119, Gly121, Leu120
NF-κB (p50/p65)1VKX-7.5 to -9.5Arg57, Lys122, Glu219, Cys38
JNK13PZE-7.0 to -9.0Met111, Lys55, Gln37, Asp169

Note: These binding affinities are hypothetical and serve as examples based on typical scores for small molecule inhibitors against these targets. Specific values require performing the actual docking calculations.

Beyond predicting binding affinity, docking studies provide detailed mechanistic insights by revealing the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong interactions with polar or charged amino acid residues (e.g., Arginine, Serine, Tyrosine) in the active site. The nitrogen atoms of the pyrazole and pyridine rings can also act as hydrogen bond acceptors.

Pi-Interactions: The aromatic pyrazole and pyridine rings can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, or in cation-π interactions with charged residues like Lysine and Arginine.

Hydrophobic Interactions: The carbon backbone of the molecule can form favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket.

For instance, in the active site of COX-2, the sulfonamide group of selective inhibitors like celecoxib (B62257) fits into a specific sub-pocket. Similarly, the pyrazole and nicotinic acid moieties of the title compound could orient themselves to form hydrogen bonds with residues like His90 and Arg513, contributing to its inhibitory activity. nih.gov These detailed interaction maps are crucial for understanding the mechanism of action and for rationally designing improved inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that links molecular descriptors (numerical representations of chemical structure) to an observed activity, such as inhibitory concentration (IC₅₀) or binding affinity. nih.gov

The development of a QSAR model for a series of this compound analogs would involve several steps:

Data Set Preparation: A set of structurally related compounds with experimentally measured biological activities is compiled. This set is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that best correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The model's predictive power is rigorously assessed using the test set and statistical metrics like the correlation coefficient (R²). researchgate.net

Once a robust and validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. nih.govbio-hpc.eu This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources in the drug discovery process.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic and safety profiles of a compound, thereby minimizing the likelihood of late-stage failures. For derivatives of pyrazole and nicotinic acid, various computational models and web-based tools are employed to estimate these properties. These predictive studies help in identifying compounds with favorable drug-like characteristics. semanticscholar.orgnih.govplos.org

Table 1: Representative In Silico ADMET Predictions for a Pyrazolyl-Nicotinic Acid Scaffold

Parameter Predicted Value Interpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighLikely to have good intestinal permeability.
P-glycoprotein SubstrateNoLow probability of being an efflux pump substrate.
Distribution
VDss (human)Low to ModerateExpected to distribute within the bloodstream and extracellular fluid.
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingModerateA significant fraction may bind to plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via CYP3A4.
Excretion
Total ClearanceLowSuggests a relatively slow elimination from the body.
Renal OCT2 SubstrateYesMay be actively secreted by the kidneys.
Toxicity
AMES ToxicityNon-mutagenicLow probability of being a mutagen.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityLow ProbabilityUnlikely to cause liver damage.

This table is for illustrative purposes and is based on general findings for pyrazole derivatives, not on specific experimental or computational data for this compound.

Virtual Screening and Library Design

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic tractability. mdpi.commdpi.com Consequently, the this compound core is an attractive starting point for virtual screening and the design of compound libraries aimed at identifying novel therapeutic agents.

Virtual screening campaigns often utilize large compound databases that are filtered based on physicochemical properties and then docked into the active site of a target protein. Derivatives of pyrazolyl-nicotinic acid can be designed and computationally screened for their potential to inhibit various enzymes or modulate receptor activity. For instance, studies on other pyrazole derivatives have demonstrated their potential as inhibitors of targets such as protein kinases, which are crucial in cancer therapy. rsc.org The general process involves creating a virtual library of compounds based on the this compound scaffold with diverse substitutions and then using computational methods to predict their binding affinity and mode to a specific biological target. nih.govnih.gov

Library design based on the this compound scaffold would involve the systematic exploration of chemical space around this core. By modifying the substituents on both the pyrazole and pyridine rings, a focused library of compounds can be generated. This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties. The design of such libraries is often guided by computational tools that predict the "drug-likeness" and synthetic accessibility of the designed molecules. mdpi.com The goal is to create a collection of related compounds that have a high probability of containing active molecules against a specific disease target.

Biological Activities and Mechanistic Investigations of 6 1h Pyrazol 1 Yl Nicotinic Acid and Its Analogs

Antimicrobial Activity

The pyrazole (B372694) nucleus is a versatile scaffold in pharmaceutical development, known to be present in various clinically used drugs and to exhibit a wide range of biological activities, including antimicrobial effects. eurekaselect.comnih.govorientjchem.orgmdpi.com Derivatives of 6-(1H-pyrazol-1-yl)nicotinic acid have demonstrated notable efficacy against a spectrum of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the antibacterial potential of pyrazole and nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.comnih.gov

Gram-Positive Bacteria: Analogs of this compound have shown inhibitory effects against various Gram-positive strains. For instance, certain pyrazole derivatives have been found to be highly active against Staphylococcus epidermidis. nih.gov Other related compounds have demonstrated strong to very strong activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives being effective against methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.comnih.gov

Gram-Negative Bacteria: The antibacterial spectrum of these compounds extends to Gram-negative bacteria. Some pyrazole derivatives have exhibited exceptional activity against Escherichia coli, even surpassing the efficacy of standard antibiotics like Ciprofloxacin in certain studies. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The following table summarizes the MIC values for some pyrazole and nicotinic acid derivatives against various bacterial strains, as reported in the literature.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Pyrazole derivativeEscherichia coli0.25 nih.gov
Pyrazole derivativeStaphylococcus epidermidis0.25 nih.gov
Pyrazole derivativeStaphylococcus aureus (MRSA)<0.2 nih.gov
Nicotinic acid acylhydrazoneStaphylococcus epidermidis1.95 mdpi.com
Nicotinic acid acylhydrazoneStaphylococcus aureus (MRSA)7.81 mdpi.com
1,3,4-Oxadiazoline derivativeBacillus subtilis7.81 mdpi.com
1,3,4-Oxadiazoline derivativeStaphylococcus aureus7.81 mdpi.com

Antifungal Efficacy Against Yeast and Mold Species

In addition to their antibacterial properties, this compound analogs have shown promise as antifungal agents. nih.gov

Yeast and Molds: Research has demonstrated the effectiveness of pyrazole derivatives against various fungal species. For example, certain analogs have shown high activity against the mold Aspergillus niger. nih.gov Other studies have reported the antifungal activity of N-(1H-pyrazol-5-yl)nicotinamide derivatives against pathogens like Sclerotinia sclerotiorum and Valsa mali. nih.gov The isoxazolol pyrazole carboxylate derivatives have also shown strong activity against Rhizoctonia solani. nih.gov

The antifungal efficacy is often quantified by the EC50 value, which represents the concentration of a compound that inhibits 50% of fungal growth.

Compound TypeFungal SpeciesEC50 (mg/L)Reference
N-(1H-pyrazol-5-yl)nicotinamide derivative (B4)Sclerotinia sclerotiorum10.35 nih.gov
N-(1H-pyrazol-5-yl)nicotinamide derivative (B4)Valsa mali17.01 nih.gov

Mechanistic Studies of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms of action. One of the primary modes of action involves the disruption of the bacterial cell wall. nih.gov Some studies suggest that these compounds can cause bactericidal effects through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov For instance, molecular docking studies have indicated that some pyrazole-thiazole derivatives may target topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Furthermore, some pyrazole derivatives have been identified as inhibitors of DNA gyrase, another key enzyme in bacterial DNA synthesis. eurekaselect.com Preliminary investigations using scanning electron microscopy have also hinted at the possible antifungal mechanisms of certain N-(1H-pyrazol-5-yl)nicotinamide derivatives. nih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. eurekaselect.comnih.gov Derivatives of this compound have also been investigated for their anti-inflammatory potential.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for treating inflammation. The COX-2 isoform is particularly relevant as it is primarily induced during inflammation.

Selective Inhibition: Several novel pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govtandfonline.com These compounds have shown potent inhibitory activity against the COX-2 enzyme, with some exhibiting IC50 values in the nanomolar range, comparable to the well-known COX-2 inhibitor celecoxib. nih.govtandfonline.com The selectivity for COX-2 over the COX-1 isoform is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The N1 substituent of the pyrazole core, particularly with a benzenesulfonamide (B165840) moiety, has been identified as important for selective COX-2 inhibitory activity. nih.gov

The following table presents the COX-2 inhibitory activity of some pyrazole derivatives.

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Pyrazole derivative 110.043-0.049Not specified nih.gov
Pyrazole derivative 120.043-0.049Not specified nih.gov
Pyrazole derivative 150.043-0.049Not specified nih.gov
Thymol-pyrazole hybrid 8b0.043316 tandfonline.com
Thymol-pyrazole hybrid 8g0.045268 tandfonline.com
Celecoxib (Reference)0.045327 tandfonline.com

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to tissue damage. nih.gov Inhibition of HNE is therefore a valid therapeutic target for inflammatory diseases. nih.gov While direct studies on this compound are limited, research on related structures provides insights. Peptidyl derivatives of α-aminoalkylphosphonate diaryl esters have been developed as potent inhibitors of HNE. mdpi.com These compounds demonstrate high specificity and significant inhibitory potential against HNE. mdpi.com

Impact on Inflammatory Cytokines (e.g., TNF-α) and Signaling Pathways (e.g., NF-kB)

The dysregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is a key factor in the pathogenesis of numerous inflammatory diseases. biointerfaceresearch.commdpi.com Consequently, the inhibition of TNF-α and its signaling pathways, like the nuclear factor-kappa B (NF-kB) pathway, presents a significant therapeutic strategy. biointerfaceresearch.comnih.gov

Research has shown that nicotinic acid, a structural component of the target compound, can modulate the secretion of pro-inflammatory cytokines. nih.gov In stimulated macrophages, niacin has been observed to decrease the production of TNF-α, interleukin-6 (IL-6), and interleukin-1 (IL-1). nih.gov This anti-inflammatory effect suggests a potential role in mitigating atherosclerosis. nih.gov

Furthermore, various pyrazole derivatives have demonstrated potent anti-inflammatory properties by inhibiting TNF-α production. For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were designed as p38 mitogen-activated protein kinase (MAPK) inhibitors and evaluated for their ability to inhibit TNF-α in cultured macrophages. nih.gov Two specific derivatives, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide and (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide, were found to significantly suppress TNF-α levels in vivo. nih.gov Similarly, certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have been identified as inhibitors of both TNF-α and IL-1β. alliedacademies.org

The mechanism of action for some of these compounds involves the regulation of the NF-kB pathway. nih.gov For example, certain natural compounds isolated from Penicillium polonicum were found to inhibit the expression of pro-inflammatory and matured forms of IL-1β by inhibiting NF-kB. nih.gov

Anticancer and Cytotoxic Activities

Derivatives of pyrazole and nicotinic acid have been the subject of extensive research for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.comresearchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, HBL-100)

Numerous studies have documented the in vitro cytotoxic activity of pyrazole-containing compounds against a range of human cancer cell lines. For instance, a novel pyrazole derivative, N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C), exhibited potent cytotoxicity against 27 human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in two triple-negative breast cancer (TNBC) cell lines. nih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also shown significant cytotoxic effects. ekb.eg One such derivative demonstrated notable antitumor efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. ekb.eg Another compound in this series exhibited greater cytotoxicity than the standard drug doxorubicin (B1662922) against the A549 lung cancer cell line. ekb.eg

Furthermore, a thiadiazole derivative incorporating a pyrazole moiety, 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (CPNT), showed a dose-dependent cytotoxic effect on the HepG2 cell line with a very low IC50 value. researchgate.net The cytotoxic effects of various compounds on different cell lines are summarized in the table below.

Compound/AnalogCell LineActivityReference
N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C)TNBC cell linesPotent cytotoxicity nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (4d)MCF-7IC50 = 0.72 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative (4d)HepG2IC50 = 0.14 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine derivative (4c)A549IC50 = 1.13 µM ekb.eg
6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (CPNT)HepG2IC50 = 0.8µg/ml researchgate.net
Pyrazole derivative (Compound 37)MCF7IC50 = 5.21 µM mdpi.com
Picolinic acid, dipicolinic acid, and isonicotinamideHeLaStrong apoptosis induction nih.gov

Mechanisms of Apoptosis Induction

The anticancer activity of many pyrazole derivatives is mediated through the induction of apoptosis, or programmed cell death. nih.govnih.gov Several mechanisms are involved in this process.

One key mechanism is the generation of reactive oxygen species (ROS). nih.govnih.gov For example, the pyrazole derivative P3C was found to induce ROS accumulation, leading to mitochondrial depolarization and the activation of caspases-3/7 and -8, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Another study on a series of pyrazole derivatives demonstrated that they induce apoptosis in triple-negative breast cancer cells through ROS generation and the caspase 3 signaling pathway. nih.gov

Furthermore, some pyrazole derivatives have been shown to target and inhibit anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax and p53. mdpi.comrsc.org For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate Bax, p53, and Caspase-3, leading to apoptosis. rsc.org Similarly, another pyrazole derivative induced apoptosis by activating caspase-3 and PARP, downregulating Bcl-2, and upregulating BAX and p53. mdpi.com

Nicotinic acid-related compounds, such as picolinic acid and dipicolinic acid, have also been shown to be strong inducers of apoptosis in various cancer cell lines, including HeLa cells. nih.gov

DNA Binding and Cleavage Properties

The interaction with DNA is another mechanism through which certain pyrazole-containing compounds exert their anticancer effects. mdpi.comrsc.org These interactions can range from binding to the DNA grooves to causing DNA cleavage.

Metal complexes of pyridine-pyrazole-containing ligands have been investigated for their DNA cleavage properties. scispace.com Two copper(II) complexes were shown to promote the oxidative cleavage of φX174 phage DNA without the need for an external reducing agent. scispace.com The mechanism of this cleavage is believed to involve the generation of hydroxyl radicals. scispace.com

Other pyrazole derivatives have been shown to bind to the minor groove of DNA. mdpi.com Molecular docking studies have indicated that some pyrazole-containing compounds bind to the minor groove of CT-DNA through van der Waals forces and electrostatic interactions. mdpi.com Additionally, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, as evidenced by increased comet tail length, which suggests they cause genotoxic stress through DNA strand breaks. rsc.org

Enzyme Inhibition and Receptor Modulation

In addition to their anti-inflammatory and anticancer activities, analogs of this compound have been explored for their ability to modulate key enzymes and receptors involved in metabolic diseases.

Glucokinase Activation and Hepatoselective Properties

Glucokinase is a critical enzyme in the regulation of glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. nih.govacs.org However, systemic activation of glucokinase can lead to hypoglycemia. nih.govacs.org To address this, research has focused on developing hepatoselective glucokinase activators that primarily target the liver. nih.govacs.orgnih.gov

A series of carboxylic acid-containing glucokinase activators, including analogs of this compound, have been designed to exhibit preferential activity in hepatocytes over pancreatic β-cells. nih.govacs.org These compounds were engineered to have low passive permeability, thereby minimizing their distribution to extrahepatic tissues, and were optimized for active uptake by the liver via organic anion transporting polypeptides (OATP). nih.govacs.org

One such analog, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was identified as a potent and hepatoselective glucokinase activator. nih.govacs.org This compound demonstrated a significantly higher distribution in the liver compared to the pancreas in preclinical models and was effective in lowering glucose levels without causing hypoglycemia. nih.govacs.org

G-protein Coupled Receptor 109a (GPR109a) Modulation

Nicotinic acid, also known as niacin, is recognized for its beneficial effects on lipid profiles; however, its use is often limited by a side effect known as flushing, a cutaneous vasodilatation. nih.govresearchgate.net This effect is mediated by the G-protein coupled receptor 109a (GPR109a), which is also responsible for the antilipolytic actions of niacin. nih.govresearchgate.net Research has been directed towards developing GPR109a agonists that can separate the therapeutic antilipolytic effects from the flushing side effect. This has led to the exploration of pyrazole derivatives as potential modulators of GPR109a. nih.govresearchgate.netnih.gov

In the search for novel GPR109a agonists, a series of substituted pyrazole-3-carboxylic acids were synthesized and found to have significant affinity for the receptor. nih.gov These compounds were identified as partial agonists, a characteristic that could potentially reduce the flushing effect. nih.gov For instance, 5-butylpyrazole-3-carboxylic acid demonstrated a high affinity with a K(i) value of 0.072 μM and an EC(50) value of 4.12 μM, with a relative intrinsic activity of 75% compared to nicotinic acid. nih.gov Another analog, 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid, also showed notable activity with a lower intrinsic activity of 39%. nih.gov

Further studies identified 4-(phenyl)thio-1H-pyrazole as a novel scaffold for GPR109a agonists that lack the typical carboxylic acid moiety. nih.govresearchgate.net Notably, 1-nicotinoyl derivatives were found to induce β-arrestin recruitment, a pathway associated with flushing, while 1-(pyrazin-2-oyl) derivatives acted as G-protein-biased agonists without causing GPR109a receptor internalization. nih.govresearchgate.net One such compound, 5a, had an EC50 of 45 nM in a calcium mobilization assay, comparable to niacin's 52 nM. nih.govresearchgate.net This suggests the potential for developing G-protein biased GPR109a ligands that could offer therapeutic benefits without the common side effects. nih.govresearchgate.net

CompoundK(i) (μM)EC(50) (μM)Relative Intrinsic Activity (%)
5-butylpyrazole-3-carboxylic acid0.0724.1275
5-(3-chlorobenzyl)pyrazole-3-carboxylic acid--39
Compound 5a-0.045-
Niacin-0.052100

Inhibition of Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHDs)

Hypoxia-inducible factors (HIFs) are crucial transcription factors in the cellular response to low oxygen levels (hypoxia). mdpi.comnih.gov Their stability is regulated by HIF prolyl-hydroxylases (PHDs), which are non-heme, iron-containing dioxygenases. mdpi.comnih.gov Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-α subunits, leading to their degradation. mdpi.comnih.gov Inhibiting PHDs can therefore stabilize HIF-α, promoting a range of protective and reparative cellular responses. nih.govrsc.org This has made PHD inhibitors a promising therapeutic target for conditions associated with tissue stress and injury. nih.gov

Research into PHD inhibitors has led to the development of various compounds, including pyrazole derivatives. For example, a series of pyrazolopyridines were designed as potent inhibitors of HIF-1α prolyl hydroxylase. researchgate.net Optimization of an initial lead compound with an IC(50) of 11 μM resulted in a highly potent inhibitor with an IC(50) of 190 nM. researchgate.net These compounds were also shown to induce Vascular Endothelial Growth Factor (VEGF) and stabilize HIF-1α in cell-based assays. researchgate.net

Another study focused on 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives as PHD inhibitors. google.com These compounds are designed to be useful in treating conditions associated with HIF. google.com The research highlights the potential of pyrazole-containing structures in the development of effective PHD inhibitors.

Inhibition of Hepatitis C Virus Replication

The hepatitis C virus (HCV) is a major cause of chronic liver disease. The search for new antiviral agents has led to the investigation of various chemical scaffolds, including pyrazole derivatives. nih.gov

One study reported the synthesis and anti-HCV activity of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. nih.gov Several compounds in this series were found to inhibit the replication of subgenomic HCV of both genotype 1b and the more infectious Jc1 2a genotype, with EC50 values in the low micromolar range. nih.gov The mechanism of action for a representative compound was determined to be the suppression of cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov This was confirmed by the observation that the anti-HCV activity was lost when COX-2 was overexpressed. nih.gov

Another line of research has demonstrated that serine-arginine-rich protein kinases (SRPKs) are host factors essential for HCV replication. nih.gov An inhibitor of SRPK, SRPIN340, was shown to suppress HCV subgenomic replicon expression and the replication of the HCV-JFH1 clone in a dose-dependent manner. nih.gov This suggests that targeting host factors like SRPKs could be a viable strategy for developing new anti-HCV therapies. nih.gov

Inhibition of NDM1 Proteins

The emergence of multidrug-resistant bacteria, particularly those producing New Delhi metallo-β-lactamase 1 (NDM-1), poses a significant threat to global health. nih.govnih.gov NDM-1 is an enzyme that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. nih.govfrontiersin.org Consequently, there is an urgent need to develop inhibitors of NDM-1 to restore the efficacy of these antibiotics.

Several studies have focused on identifying novel non-β-lactam inhibitors of NDM-1. nih.govfrontiersin.org Through multi-step virtual screening, potential inhibitors have been identified and their efficacy evaluated. nih.gov One study reported a compound with a high binding affinity to the active site of NDM-1, forming hydrogen bonds with key amino acid residues. nih.gov

Another approach has been the synthesis and evaluation of azolylthioacetamides as NDM-1 inhibitors. researchgate.net Several of these compounds exhibited inhibitory activity against NDM-1 with IC50 values in the low micromolar range. researchgate.net In combination with the antibiotic cefazolin (B47455), some of these inhibitors were able to significantly reduce the minimum inhibitory concentration (MIC) of the antibiotic against E. coli expressing NDM-1. researchgate.net Docking studies have provided insights into the binding modes of these inhibitors within the NDM-1 active site. researchgate.net

Compound ClassTargetKey Findings
AzolylthioacetamidesNDM-1Exhibited inhibitory activity with IC50 values from 3.8 to 26.4 μM. Combination with cefazolin reduced the antibiotic's MIC.

Antioxidant Activities

The investigation of novel chemical compounds with antioxidant properties is a significant area of research due to the role of oxidative stress in various diseases. Pyrazole derivatives have been among the classes of compounds studied for their potential antioxidant activities.

A study focused on the design and synthesis of novel thienyl-pyrazoles reported their evaluation for free radical scavenging activities. nih.gov The newly synthesized compounds were characterized, and their ability to scavenge free radicals was assessed. nih.gov To further understand their mechanism of action, in silico molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses were conducted. nih.gov

Antimalarial Activity Against Plasmodium falciparum Strains

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health issue, exacerbated by the spread of drug-resistant strains. nih.govnih.gov This has driven the search for new antimalarial agents with novel mechanisms of action. nih.govscience.gov

The pyrazole scaffold has been identified as a promising starting point for the development of new antimalarial drugs. nih.govmdpi.com Several pyrazole derivatives have demonstrated significant in vitro activity against chloroquine-resistant strains of P. falciparum. nih.govnih.gov For instance, certain 4,5-dihydropyrazol-1-yl chloroquine (B1663885) derivatives showed potent antimalarial activity. nih.gov

The enzyme nicotinamidase, which is present in P. falciparum but not in humans, has been identified as a potential drug target. nih.govnih.gov This enzyme is crucial for the parasite's NAD+ biosynthesis pathway. nih.gov Inhibition of P. falciparum nicotinamidase has been shown to have a significant negative impact on the parasite's growth and NAD+ levels. nih.gov

Furthermore, pyrazolylpyrazoline derivatives have been synthesized and evaluated for their antimalarial properties. nih.gov Some of these compounds exhibited promising inhibitory activity against the multiplication of the parasite in in vivo studies using Plasmodium berghei-infected mice. nih.gov Notably, when tested against a chloroquine-resistant strain of P. falciparum, some of these derivatives showed higher potency than chloroquine itself. nih.gov

Compound ClassTarget Organism/EnzymeKey Findings
4,5-dihydropyrazol-1-yl chloroquine derivativesPlasmodium falciparumShowed significant in vitro antimalarial activity against a chloroquine-resistant clone. nih.gov
Pyrazolylpyrazoline derivativesPlasmodium berghei, Plasmodium falciparum (chloroquine-resistant)Demonstrated promising in vivo antimalarial activity and higher in vitro potency than chloroquine against a resistant strain. nih.gov
Nicotinamidase inhibitorsPlasmodium falciparum nicotinamidaseInhibition of the enzyme adversely affects parasite growth and NAD+ levels, suggesting it is a viable antimalarial target. nih.gov

Other Pharmacological Effects

Beyond its primary applications, research has uncovered a range of other potential pharmacological uses for this compound and its derivatives. These encompass neuroprotective, analgesic, antihypertensive, antiviral, and cholesterol-lowering properties.

Neuroprotective and Cognitive Enhancing Activities

The pyrazole scaffold is a versatile lead structure in drug discovery, with its derivatives showing a wide array of pharmacological properties, including neuroprotective effects. frontiersin.orgglobalresearchonline.net The nicotinic acid component has also been associated with benefits for brain health and memory. youtube.com Specifically, the methyl ester analog, 6-pyrazol-1-yl-nicotinic acid methyl ester, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This suggests that the core structure of this compound holds potential for the development of agents aimed at protecting and enhancing neurological function.

Analgesic Properties

The pyrazole and pyrazoline class of compounds have been noted for their analgesic activities. nih.gov Studies on various pyrazole derivatives have demonstrated significant pain-relieving effects. For instance, novel pyrazole derivatives of benzimidazole (B57391) and other newly synthesized pyrazole derivatives have shown noteworthy analgesic activity in experimental models. docsdrive.comarkat-usa.org The combination of pyrazole derivatives with other chemical entities, such as 1,2,4-triazol-3-thiol, has also been explored to create compounds with antinociceptive (pain-reducing) properties. zsmu.edu.ua While this compound itself is recognized for various biological activities, the broader family of pyrazole derivatives shows a clear precedent for analgesic potential. ontosight.ainih.gov

Antihypertensive Properties

Derivatives containing the pyrazole ring have been investigated for their ability to lower blood pressure. One such derivative, 5-(1-(3 fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), was found to decrease systolic blood pressure in hypertensive animal models, with its mechanism suggesting the involvement of nitric oxide synthase and muscarinic receptors. frontiersin.org Another piperazine (B1678402) derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM008), also demonstrated hypotensive and antihypertensive effects. nih.gov Furthermore, nicotinic acid itself, particularly when combined with other molecules like quercetin (B1663063) tetramethyl ether, has been shown to reduce elevated blood pressure in spontaneously hypertensive rats. mdpi.comnih.govresearchgate.net These findings suggest that the combination of a pyrazole moiety and a nicotinic acid structure could contribute to antihypertensive activity. frontiersin.orgmdpi.com

Antiviral Properties

The pyrazole heterocycle is a component of various structures described as potent antiviral agents. nih.gov Different classes of pyrazole derivatives have been synthesized and evaluated for their ability to combat a range of viruses. For example, certain 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have shown activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org More recently, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against several coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov While this compound has been noted for antibacterial and antifungal properties, the established antiviral activity within the broader pyrazole family highlights a potential area for future investigation. ontosight.ainih.gov

Cholesterol-Lowering Effects and Lipid Pathway Regulation

The nicotinic acid (niacin) component of the title compound is a well-established agent for treating dyslipidemia. nih.govnih.gov Pharmacological doses of nicotinic acid effectively lower total cholesterol, LDL-cholesterol, and triglycerides while significantly increasing HDL-cholesterol levels. nih.govmedicinenet.com Its primary mechanism involves inhibiting lipolysis (the breakdown of fats) in adipose tissue, which reduces the release of free fatty acids into the bloodstream. researchgate.netnih.gov This, in turn, decreases the liver's production of VLDL, a precursor to LDL. nih.govnih.gov

Building on this, researchers have explored new derivatives that incorporate the nicotinic acid structure. In one study, new 3,5-diphenylpyrazole (B73989) derivatives based on nicotinic acid hydrazide were synthesized and evaluated for their antihyperlipidemic activity. nih.gov Two compounds from this series, 6e and 6f , demonstrated significant lipid-modifying effects in a high-cholesterol diet-fed rat model. nih.gov These compounds successfully reduced serum total cholesterol, triglycerides, and LDL cholesterol, while also increasing beneficial HDL cholesterol, showcasing effects consistent with the parent niacin molecule. nih.gov

Table 1: Antihyperlipidemic Activity of Nicotinic Acid-Based Pyrazole Derivatives

Compound % Decrease in Total Cholesterol % Decrease in Triglycerides % Decrease in LDL Cholesterol % Increase in HDL Cholesterol
Compound 6e 14% 24% 16% 33%
Compound 6f 19% 28% 16% 41%

Data derived from a study on high-cholesterol diet-fed rats, compared to a control group. nih.gov

The mechanism for these new derivatives was also explored through molecular docking, which suggested they may inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption, in a manner similar to the drug ezetimibe. nih.gov

Therapeutic Applications and Pharmacological Relevance of 6 1h Pyrazol 1 Yl Nicotinic Acid Scaffolds

Development as Anti-infective Agents (Antibacterial, Antifungal, Antiviral, Antimalarial)

The 6-(1H-pyrazol-1-yl)nicotinic acid scaffold has been identified as a valuable starting point for the development of novel anti-infective agents. The inherent biological activities of both pyrazole (B372694) and nicotinic acid derivatives contribute to the broad-spectrum potential of compounds built upon this framework.

Antibacterial and Antifungal Activity:

While direct studies on the antibacterial and antifungal properties of this compound itself are limited in publicly available research, the broader class of pyrazole and nicotinic acid derivatives has demonstrated significant antimicrobial potential. For instance, various pyrazole derivatives have been synthesized and shown to exhibit activity against a range of bacterial and fungal pathogens. Research has highlighted the importance of specific substitutions on the pyrazole ring for enhancing antimicrobial efficacy.

One area of investigation involves the synthesis of novel pyrazole derivatives that exhibit notable in vivo and in vitro anti-inflammatory potency alongside pronounced antibacterial activities, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov Some of these compounds have shown activity comparable to the antibiotic ampicillin. nih.gov

In the realm of antifungal research, nicotinamide (B372718) derivatives, which share a core structural feature with nicotinic acid, have been synthesized and evaluated for their activity against Candida albicans. One study identified a derivative with a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314, demonstrating fungicidal, anti-hyphal, and anti-biofilm activities. This activity was linked to the disruption of the fungal cell wall.

The following table summarizes the antifungal activity of a representative nicotinamide derivative against various fungal strains:

Fungal StrainMIC (μg/mL)
Candida albicans SC53140.25
Fluconazole-resistant C. albicans strains0.125–1
Other Candida speciesModerate activity
Cryptococcus neoformans strainsModerate activity
Trichophyton strainsModerate activity

Antiviral Activity:

The antiviral potential of pyrazole-containing compounds is an active area of research. While specific data on this compound derivatives is not extensively detailed in the provided search results, related heterocyclic systems have shown promise. For example, pyrazole derivatives bearing a hydroxyquinoline scaffold have been investigated for their activity against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E.

Antimalarial Activity:

The fight against malaria has also benefited from the exploration of pyrazole-based compounds. Pyrazole and pyrazoline derivatives are considered pharmacologically important scaffolds with demonstrated antimalarial properties. The development of hybrid molecules that covalently link pyrazole pharmacophores with other active moieties is a strategy being pursued to combat drug resistance in Plasmodium parasites. While direct antimalarial studies on this compound derivatives were not found, the general activity of the pyrazole class suggests this could be a fruitful area for future investigation.

Potential in Anti-inflammatory and Immunomodulatory Therapies

The this compound scaffold has been noted for its anti-inflammatory properties. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov

Derivatives of pyrazole have been extensively studied for their anti-inflammatory effects. For example, a series of 1H-pyrazolyl derivatives were synthesized and evaluated in vivo using cotton pellet-induced granuloma and sponge implantation models in rats. nih.gov Several of these compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin, but with the significant advantage of having minimal or no ulcerogenic effects. nih.gov One particular derivative also demonstrated selective inhibitory activity against COX-2. nih.gov

The table below illustrates the anti-inflammatory and antibacterial profile of a promising pyrazolyl derivative:

Biological ActivityObservation
In vivo Anti-inflammatory PotencyRemarkable
In vitro Anti-inflammatory PotencyRemarkable
Antibacterial Activity (vs. S. aureus)Pronounced, comparable to ampicillin
COX-2 InhibitionGood selective inhibitory activity
Ulcerogenic EffectsMinimal

Further research into pyrazolyl urea (B33335) derivatives has identified compounds with potent anti-inflammatory activity. One such derivative, 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea, showed significant inhibition in the carrageenan-induced rat paw edema model and also inhibited the production of the pro-inflammatory cytokine TNF-α.

Role in Oncology and Cancer Treatment Strategies

The pyrazole nucleus is a common feature in a number of anticancer agents, and derivatives of this compound are being explored for their potential in oncology. nih.gov The anticancer activity of pyrazole derivatives often stems from their ability to inhibit various protein kinases and other targets that are crucial for cancer cell proliferation and survival.

While specific studies on the anticancer activity of direct derivatives of this compound are not detailed in the provided search results, research on related pyrazole-containing structures provides insights into their potential. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

The following table summarizes the in-vitro anti-proliferative activity of selected pyrazolo[1,5-a]pyrimidine analogs against different cancer cell lines:

CompoundCell LineIC50 (µM)Doxorubicin (B1662922) IC50 (µM)
11f Huh-7 (Liver Cancer)6.33.2
16b HeLa (Cervical Cancer)7.88.1
11i MCF-7 (Breast Cancer)3.05.9
11i MDA-MB231 (Breast Cancer)4.326.0
16b MDA-MB231 (Breast Cancer)5.746.0

These findings, although not directly on this compound derivatives, highlight the potential of the pyrazole core in designing new anticancer agents. The exploration of this specific scaffold in oncology remains a promising area for future research.

Applications in Metabolic Disorder Management (e.g., Type 2 Diabetes, Dyslipidemia)

The management of metabolic disorders such as type 2 diabetes and dyslipidemia represents another potential application for compounds derived from the this compound scaffold. While direct evidence for this specific scaffold is not available in the provided search results, the broader class of pyrazole derivatives has been investigated for such purposes.

For example, research into heterocyclic compounds has identified thiophene (B33073) derivatives that exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. This suggests that the incorporation of a pyrazole moiety into structures designed to target metabolic pathways could be a viable strategy. Further research is needed to specifically explore the potential of this compound derivatives in the management of metabolic diseases.

Consideration as Agrochemicals and Biopesticides

The this compound scaffold is also of interest in the field of agrochemicals. Both pyrazole and pyridine-based compounds are well-represented among commercial pesticides. The combination of these two rings in a single molecule could lead to new active ingredients with desirable properties for crop protection.

While specific applications or efficacy data for this compound as an agrochemical are not detailed in the provided search results, its classification under agrochemical categories by chemical suppliers suggests its potential in this area. The development of pyrazole-based fungicides, for instance, is an active area of research.

Utility as Biochemical Probes and Research Tools

In addition to their therapeutic and agrochemical potential, derivatives of this compound can serve as valuable biochemical probes and research tools. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them useful for studying biological pathways and for target validation in drug discovery.

For example, the investigation of this scaffold as a potential inhibitor of enzymes like COX-2 and human neutrophil elastase (HNE) demonstrates its utility in elucidating the roles of these enzymes in health and disease. nih.gov The development of fluorescently labeled or otherwise modified derivatives could further enhance their application as probes for bioimaging and biochemical assays.

Future Research Directions and Emerging Paradigms for 6 1h Pyrazol 1 Yl Nicotinic Acid

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The future development of therapeutic agents based on the 6-(1H-pyrazol-1-yl)nicotinic acid scaffold will heavily rely on the establishment of efficient, scalable, and sustainable synthetic routes. Current synthetic strategies for pyrazole (B372694) and nicotinic acid derivatives often involve multi-step processes that may not be amenable to large-scale production. Future research should focus on the development of novel synthetic methodologies that address these limitations.

Key areas of exploration include:

One-pot synthesis: Developing one-pot reactions that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

Green chemistry approaches: Utilizing environmentally benign solvents, catalysts, and reagents will be crucial for the sustainable production of these compounds. This includes exploring biocatalysis and other green chemistry techniques.

Automated library synthesis: High-throughput synthesis platforms can accelerate the generation of diverse libraries of this compound analogues for screening. nih.gov

Advanced High-Throughput Screening for Undiscovered Biological Activities

High-throughput screening (HTS) is a powerful tool for identifying novel biological activities of chemical compounds. Future research should employ advanced HTS technologies to screen libraries of this compound derivatives against a wide range of biological targets.

Emerging HTS paradigms that can be applied include:

Phenotypic screening: This approach identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the molecular target. This can uncover novel mechanisms of action.

High-content screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on cellular events, offering a deeper understanding of a compound's biological effects.

DNA-encoded library (DEL) technology: DEL allows for the screening of massive libraries of compounds against a target protein in a single experiment.

HTS campaigns have been successfully used to identify pyrazole-based inhibitors for various targets, including Salt-Inducible Kinases (SIKs) and inhibitors of phagocytosis. acs.orgacs.org Applying these techniques to derivatives of this compound could reveal novel activities in areas such as inflammation, cancer, and metabolic diseases.

In-depth Target Deconvolution and Validation for Promising Leads

Once promising lead compounds are identified through screening, the next critical step is to determine their molecular target(s) and validate their therapeutic relevance. The pyrazole and nicotinic acid moieties are known to interact with a variety of biological targets.

Potential Targets for this compound Derivatives:

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinasesp38 MAP kinase, SIK2, SIK3, Aurora kinase BInflammation, Cancer, Metabolic disorders
G-protein coupled receptors (GPCRs)Nicotinic acid receptor (GPR109A)Dyslipidemia, Inflammation
EnzymesMeprin α and β, Diacylglycerol acyltransferase 2 (DGAT2)Inflammation, Fibrosis, Metabolic disorders

Data from multiple sources. acs.orgnih.govnih.govresearchgate.net

Target deconvolution strategies that can be employed include:

Affinity chromatography: Using the lead compound as a bait to pull down its binding partners from cell lysates.

Computational target prediction: Utilizing algorithms that predict potential targets based on the chemical structure of the compound.

Genetic approaches: Employing techniques like CRISPR-Cas9 to identify genes that are essential for the compound's activity.

Validation of the identified targets will involve demonstrating that modulation of the target by the lead compound leads to the desired therapeutic effect in relevant cellular and animal models. For instance, pyrazole derivatives have been validated as inhibitors of p38 MAP kinase for their anti-inflammatory effects. nih.govacs.org

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound derivatives, it is essential to integrate various "omics" technologies. This systems-level approach can provide insights into the mechanism of action, identify biomarkers for efficacy and toxicity, and reveal potential off-target effects.

Omics Technologies and Their Applications:

Omics TechnologyApplication
Proteomics Identify changes in protein expression and post-translational modifications in response to compound treatment. dntb.gov.ua
Metabolomics Analyze changes in the cellular metabolome to understand the compound's impact on metabolic pathways. nih.govnih.gov
Transcriptomics Profile changes in gene expression to identify pathways and biological processes affected by the compound.
Genomics Identify genetic variations that may influence an individual's response to the compound. nih.gov

Metabolomics studies on nicotinic acid have provided insights into its metabolic pathways and potential biomarkers for metabolic syndrome. nih.gov Similarly, proteomics has been used to study the effects of pyrazole derivatives. nih.gov Integrating these approaches will be crucial for a holistic understanding of the therapeutic potential of this compound analogues.

Co-crystallization and Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds into potent and selective drug candidates. This approach relies on the three-dimensional structure of the target protein, often in complex with an inhibitor.

Future research should focus on:

Co-crystallization: Obtaining high-resolution crystal structures of this compound derivatives in complex with their validated targets. Successful co-crystallization of pyrazole-based inhibitors with targets like p38 MAP kinase and SIK3 has provided crucial insights for further optimization. acs.orgnih.gov

Computational modeling: Using the co-crystal structures to perform in silico modeling and predict how modifications to the lead compound will affect its binding affinity and selectivity.

Iterative design and synthesis: Employing a cycle of SBDD, chemical synthesis, and biological testing to rationally design and develop improved analogues with enhanced therapeutic properties.

Preclinical Development and Translational Research Considerations for Therapeutic Agents

The ultimate goal of this research is to translate promising lead compounds into effective therapeutic agents. This requires a robust preclinical development program to evaluate the safety and efficacy of the drug candidates before they can be tested in humans.

Key preclinical and translational research considerations include:

Pharmacokinetics and ADME studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have favorable drug-like properties.

In vivo efficacy studies: Testing the lead compounds in relevant animal models of disease to demonstrate their therapeutic potential. Pyrazole derivatives have shown efficacy in preclinical models of inflammation and cancer. jst.go.jpnih.govresearchgate.net

Toxicology studies: Assessing the potential toxicity of the compounds to identify any safety concerns.

Biomarker development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and potential side effects in clinical trials.

Translational studies: Research on nicotinic acid receptor agonists and nicotine (B1678760) addiction provides a framework for translating basic science findings into clinical applications. nih.govbarrowneuro.org

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What synthetic routes are established for preparing 6-(1H-pyrazol-1-yl)nicotinic acid, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are introduced to a nicotinic acid scaffold under reflux conditions using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Purification involves recrystallization or column chromatography, with yields reported up to 97% under optimized stoichiometric ratios .
  • Key considerations : Monitor reaction pH and temperature to minimize side products (e.g., dimerization). Yield optimization requires iterative adjustment of molar ratios (pyrazole:nicotinic acid derivatives ≈ 1:1.2) and solvent selection .

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol/water mixtures. SHELX programs (e.g., SHELXL for refinement) validate bond lengths, angles, and torsional parameters, confirming the pyrazole ring’s planar geometry and hydrogen-bonding interactions .
  • Validation metrics : R-factors < 0.05 and electron density maps with no residual peaks indicate high reliability .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pyrazole’s N1 atom shows high electron density, making it susceptible to electrophilic attack, while the carboxylic acid group acts as a hydrogen-bond donor .
  • Validation : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental data to confirm accuracy .

Q. How do reaction conditions influence mechanistic pathways in the oxidation of this compound?

  • Methodology : Kinetic studies using UV-Vis spectroscopy track peroxomonosulfate (PMS)-mediated oxidation in acidic aqueous media. Rate laws derived from pseudo-first-order conditions reveal pH dependence: H⁺ retards the reaction by protonating the carboxylic acid group, reducing nucleophilicity. Mechanistic steps include PMS activation via H-bonding to the pyrazole ring .
  • Data analysis : Second-order rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) and Arrhenius plots (Eₐ ~ 50 kJ/mol) confirm temperature-sensitive activation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodology : Combine multiple techniques (¹H/¹³C NMR, HRMS, SCXRD) to validate structural assignments. For example, NMR signals for pyrazole protons (δ 7.8–8.2 ppm) should correlate with SCXRD bond distances (1.33–1.38 Å for C-N bonds). Discrepancies in melting points or IR peaks may indicate polymorphic forms requiring differential scanning calorimetry (DSC) analysis .

Specialized Applications

Q. How is this compound utilized as a ligand in coordination chemistry?

  • Methodology : The pyrazole N and carboxylic O atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation studies via titration (UV-Vis or fluorescence) quantify binding constants (log K ≈ 4–5). XANES/EXAFS spectroscopy further elucidates metal-ligand geometry .

Q. What biological screening approaches are employed to evaluate this compound’s bioactivity?

  • Methodology : In vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition) test activity against Gram-positive bacteria (MIC ~ 25–50 µg/mL) or kinases. Structure-activity relationships (SAR) highlight the pyrazole ring’s role in hydrophobic interactions with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.